2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine
Description
Properties
IUPAC Name |
2-(4-prop-2-ynylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-6-14-7-9-15(10-8-14)11-12-4-3-5-13-11/h1,3-5H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTPFTWCSRAELY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells. This interaction results in a reduction of endoplasmic reticulum (ER) stress and apoptosis .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway . This pathway is involved in the regulation of immune responses, inflammation, and cell survival. The compound’s action on this pathway leads to downstream effects such as the inhibition of ER stress and apoptosis.
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action include significant anti-neuroinflammatory properties and promising neuroprotective activity . Specifically, the compound reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Action Environment
While the specific environmental factors influencing the compound’s action, efficacy, and stability are not detailed in the available literature, it’s known that factors such as temperature, pH, and the presence of other molecules can influence the action of chemical compounds
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also appears to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several biochemical processes. It has been suggested that this compound exerts its effects at the molecular level through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway
Biological Activity
2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine is a synthetic compound that has garnered interest for its diverse biological activities. This compound, characterized by a pyrimidine ring substituted with a piperazine group, exhibits potential in various therapeutic areas including oncology and virology. This article reviews the biological activity of this compound, summarizing key findings from recent studies and presenting relevant data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrimidine core linked to a piperazine moiety via a prop-2-yn-1-yl group, which contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can modulate enzyme activity and receptor interactions, influencing various metabolic pathways. Notably, it has been studied for its effects on:
- Antiviral Activity : It shows promise as an inhibitor of viral replication by targeting nucleotide biosynthesis pathways.
- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines.
Antiviral Activity
Research indicates that derivatives of this compound exhibit significant antiviral properties. For instance, studies have shown that modifications to the piperazine linker can enhance selectivity and potency against viruses such as Chikungunya virus (CHIKV) .
Table 1: Antiviral Activity Summary
| Compound | Virus Target | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 2-[4-(Prop-2YN-1YL)pip...] | CHIKV | 10.5 | >61 |
| 5-Bromo derivative | Various | 8.0 | >50 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism involves interference with cellular signaling pathways essential for tumor growth .
Table 2: Anticancer Activity Summary
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| A431 | 2-[4-(Prop-2YN-1YL)pip...] | 15.0 |
| IGROV1 | 5-Bromo derivative | 12.5 |
Case Studies
Several case studies highlight the effectiveness of this compound in clinical and laboratory settings:
- Study on CHIKV : A study published in Nature demonstrated that the compound significantly reduced viral load in infected cells, showing a dose-dependent response .
- Antitumor Efficacy : In a preclinical trial involving SCID mice with ovarian carcinoma, the compound exhibited substantial tumor regression compared to control groups, indicating its potential as a therapeutic agent .
Scientific Research Applications
The applications of 2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine are diverse, especially in pharmaceutical development, where it serves as a lead compound. Research indicates that derivatives of this compound exhibit significant biological activities. The compound features a complex molecular structure that includes a pyrimidine ring, a piperazine moiety, and a prop-2-yn-1-yl substituent. Pyrimidine is a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The piperazine ring contributes to the compound's pharmacological properties because of its ability to interact with various biological targets, and the prop-2-yn-1-yl group enhances its reactivity, allowing for potential participation in various processes.
Scientific Applications
This compound is evaluated for its neuroprotective and anti-neuroinflammatory properties, exploring its potential in preventing neuronal death and reducing inflammation in the central nervous system.
Neuroprotection Neuroprotection is a critical target for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Studies involve assessing the viability of human neuronal cells treated with synthesized compounds using the MTT assay, which measures cell metabolic activity. Six compounds have demonstrated neuroprotective effects by reducing ER stress and apoptosis in neuronal cells.
Anti-Neuroinflammatory Activity The anti-neuroinflammatory properties of this compound have been demonstrated through the significant inhibition of NO and TNF-α production in microglia cells. The compounds are tested on LPS-stimulated human microglia cells, and nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production are measured.
Molecular Docking Computational modeling is performed to understand the interaction of lead compounds with ATF4 and NF-kB proteins. The lead compounds have been shown to interact favorably with active residues of ATF4 and NF-kB proteins.
Biological Activities
Research indicates that derivatives of this compound exhibit significant biological activities. Interaction studies have shown that this compound can bind effectively to specific receptors and enzymes involved in disease pathways. Molecular docking studies reveal favorable interactions with proteins associated with inflammation and cancer progression, indicating its potential as a therapeutic agent.
Similar Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(4-Piperazinyl)-pyrimidine | Contains a piperazine ring and pyrimidine | Lacks the alkyne functionality |
| 4-(Alkynyl)-pyrimidine derivatives | Alkyne substituents but different core structures | Varies in biological activity |
| Benzothiazole-piperazine conjugates | Similar piperazine linkage but different heterocycles | Exhibits distinct anticancer properties |
Comparison with Similar Compounds
Key Compounds :
4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine (CAS: 1503527-77-2)
- Molecular Formula : C₁₂H₁₉N₅
- Substituents : Pyrrolidine at the 2-position of pyrimidine.
- Structural Impact : The pyrrolidine group introduces a saturated five-membered ring, increasing steric bulk compared to the propargyl group. This may alter binding affinity to target receptors .
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol (CAS: 849021-42-7) Molecular Formula: C₁₀H₁₅BrN₄O Substituents: Bromine at the 5-position of pyrimidine and a hydroxyl-ethyl group on piperazine. The hydroxyl group increases polarity, affecting solubility .
2,2'-(Piperazine-1,4-diyl)dipyrimidine (CAS: 84746-24-7) Molecular Formula: C₁₂H₁₄N₈ Substituents: Two pyrimidine rings connected via a piperazine linker.
4-(Pyrimidin-2-yl)piperazin-1-ium (E)-3-carboxyprop-2-enoate Substituents: Fumarate counterion and protonated piperazine. Structural Impact: The charged piperazine and carboxylate group enhance water solubility, contrasting with the neutral, lipophilic propargyl group in the target compound .
Table 1: Structural and Physicochemical Properties
Q & A
Q. What are the common synthetic routes for 2-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pyrimidine?
Methodological Answer: The synthesis typically involves nucleophilic substitution reactions between functionalized piperazine derivatives and halogenated pyrimidines. A representative protocol includes:
- Step 1: Reacting 2-chloropyrimidine with 1-(prop-2-yn-1-yl)piperazine in isopropyl alcohol under reflux (2–4 hours) with triethylamine as a catalyst to facilitate deprotonation and coupling .
- Step 2: Purification via recrystallization from ethanol or methanol/ethyl acetate mixtures to obtain crystalline products suitable for X-ray analysis .
- Key Variables: Solvent polarity, temperature, and catalyst concentration significantly impact yield (typically 50–75%) .
Q. Which spectroscopic and crystallographic methods validate the structure of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves bond lengths, dihedral angles (e.g., pyrimidine-piperazine plane angles ~56.5°), and intermolecular interactions (e.g., C–H···π interactions) using SHELX or OLEX2 software .
- NMR Spectroscopy: H NMR confirms substituent integration (e.g., propynyl protons at δ 2.0–2.5 ppm; pyrimidine protons at δ 8.3–8.5 ppm) .
- Mass Spectrometry: ESI-MS validates molecular weight (e.g., [M+H] at m/z 203.1) .
Q. What preliminary biological activities are reported for piperazine-pyrimidine derivatives?
Methodological Answer:
- Enzyme Inhibition: Derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), assessed via Ellman’s assay (IC values in µM range) .
- Receptor Binding: Dopamine D/D receptor affinity is evaluated using radioligand displacement assays (e.g., H-spiperone competition) .
- Cellular Assays: Antiproliferative activity tested via MTT assay in cancer cell lines (e.g., K562 leukemia cells) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives?
Methodological Answer:
- Software Tools: SHELXL refines twinned or high-resolution datasets to resolve disorder in propynyl or piperazine moieties .
- Hydrogen Bonding Networks: OLEX2 visualizes C–H···π or π-π stacking interactions critical for stability (e.g., in crystal packing) .
- Contradictions: Discrepancies in dihedral angles between computational (DFT) and experimental data are reconciled by adjusting torsion restraints during refinement .
Q. What strategies optimize multi-step synthesis yields?
Methodological Answer:
- Catalyst Screening: Triethylamine vs. DBU for deprotonation efficiency in SNAr reactions .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance reactivity but require careful moisture control .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 6 hours to 30 minutes) while maintaining >70% yield .
Q. How do molecular docking studies guide derivative design?
Methodological Answer:
- Target Selection: Docking into FLT3 kinase (PDB: 7L8) identifies pyrimidine-propynyl interactions with ATP-binding pockets .
- Dynamic Simulations: MD simulations (50 ns) assess stability of piperazine conformers in aqueous vs. lipid bilayer environments .
- SAR Analysis: Propynyl groups enhance hydrophobic interactions but may reduce solubility—balancing via logP calculations (e.g., ChemAxon) .
Q. How to address contradictions in biological activity data?
Methodological Answer:
- Assay Variability: Standardize cell lines (e.g., Lucena 1 vs. K562 for P-gp inhibition) and control for efflux pump activity using verapamil .
- Metabolic Stability: Compare microsomal half-life (e.g., human liver microsomes) to explain in vitro vs. in vivo discrepancies .
- Structural Analogues: Test 4-(4-chlorobenzyl)sulfonyl derivatives to isolate electronic effects on receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
